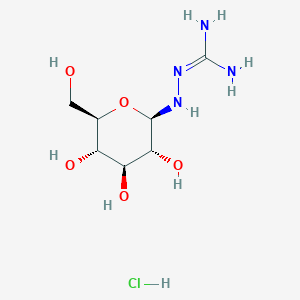

N1-b-D-Glucopyranosylamino-guanidine HCl

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O5.ClH/c8-7(9)11-10-6-5(15)4(14)3(13)2(1-12)16-6;/h2-6,10,12-15H,1H2,(H4,8,9,11);1H/t2-,3-,4+,5-,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWPFFIDQAQUEH-WYRLRVFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)NN=C(N)N)O)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NN=C(N)N)O)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70385058 | |

| Record name | N1-b-D-Glucopyranosylamino-guanidine HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109853-81-8 | |

| Record name | N1-b-D-Glucopyranosylamino-guanidine HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N1-β-D-Glucopyranosylamino-guanidine HCl

This guide provides a comprehensive overview of the synthesis and characterization of N1-β-D-Glucopyranosylamino-guanidine hydrochloride, a molecule of interest for researchers in medicinal chemistry and drug development. The methodologies detailed herein are grounded in established principles of carbohydrate and guanidine chemistry, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of Glycosyl Guanidines

The conjugation of carbohydrate moieties to pharmacologically active groups is a well-established strategy in drug discovery to enhance solubility, modulate bioavailability, and influence biological activity. The guanidinium group, a protonated form of guanidine, is a key functional group found in numerous natural and synthetic bioactive compounds, including the amino acid arginine. Its ability to form strong hydrogen bonds and electrostatic interactions makes it a crucial component in molecular recognition processes. The synthesis of glycosyl guanidines, therefore, represents a compelling avenue for the development of novel therapeutic agents. This guide will focus on a specific derivative, N1-β-D-Glucopyranosylamino-guanidine HCl, detailing a robust synthetic pathway and the analytical techniques required for its thorough characterization.

Part 1: Synthesis of N1-β-D-Glucopyranosylamino-guanidine HCl

The synthesis of N1-β-D-Glucopyranosylamino-guanidine HCl can be approached through several routes, often involving the reaction of a glycosylamine with a guanidinylating agent. The following protocol outlines a common and effective method.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for N1-β-D-Glucopyranosylamino-guanidine HCl.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be self-validating, with clear endpoints for each stage.

Materials:

-

D-glucose

-

Ammonium bicarbonate

-

Guanidine hydrochloride

-

Anhydrous methanol

-

Anhydrous pyridine

-

Diethyl ether

-

Standard laboratory glassware

-

Magnetic stirrer with heating

-

Rotary evaporator

Step 1: Synthesis of β-D-Glucopyranosylamine

-

Dissolution: In a round-bottom flask, dissolve 10 g of D-glucose in 100 mL of saturated aqueous ammonia.

-

Reaction: Stir the solution at room temperature for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a crude solid.

-

Purification: Recrystallize the crude product from aqueous ethanol to yield pure β-D-glucopyranosylamine. Dry the product under vacuum.

Step 2: Guanidinylation

-

Reagent Preparation: In a separate flask, dissolve 5 g of β-D-glucopyranosylamine and 6 g of guanidine hydrochloride in 50 mL of anhydrous pyridine.

-

Reaction: Heat the mixture to 60°C and stir for 24 hours under a nitrogen atmosphere. Monitor the reaction by TLC.

-

Precipitation: After completion, cool the reaction mixture to room temperature and pour it into 500 mL of cold diethyl ether with vigorous stirring.

-

Isolation: Collect the resulting precipitate by vacuum filtration and wash it thoroughly with diethyl ether.

-

Purification: The crude product can be further purified by recrystallization from a methanol/ether solvent system to afford N1-β-D-Glucopyranosylamino-guanidine HCl as a white solid.

Part 2: Characterization of N1-β-D-Glucopyranosylamino-guanidine HCl

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended.

Diagram of the Characterization Workflow

Caption: Analytical workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of organic molecules.[1] For N1-β-D-Glucopyranosylamino-guanidine HCl, both ¹H and ¹³C NMR, along with 2D techniques like HSQC, are invaluable.[2][3]

¹H NMR Spectroscopy:

-

Anomeric Proton (H-1): A doublet is expected in the range of δ 4.5-5.0 ppm. The coupling constant (³J(H1,H2)) of ~8-9 Hz is characteristic of a β-anomeric configuration.

-

Sugar Ring Protons (H-2 to H-6): These protons will appear as a complex multiplet region between δ 3.0 and 4.0 ppm.

-

Guanidinium Protons: The NH protons of the guanidinium group will appear as broad signals, and their chemical shift will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy:

-

Anomeric Carbon (C-1): The signal for the anomeric carbon is expected around δ 85-90 ppm.

-

Sugar Ring Carbons (C-2 to C-6): These carbons will resonate in the range of δ 60-80 ppm.

-

Guanidinium Carbon: The characteristic signal for the guanidinium carbon should appear around δ 157-160 ppm.[4]

| Expected NMR Data | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Anomeric (C1/H1) | 4.5-5.0 (d, J ≈ 8-9 Hz) | 85-90 |

| Sugar Ring (C2-6/H2-6) | 3.0-4.0 (m) | 60-80 |

| Guanidinium Carbon | - | 157-160 |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is ideal for analyzing polar, non-volatile compounds like glycosyl guanidines.[5][6]

-

Expected Ion: In positive ion mode, the expected molecular ion peak [M]+ would correspond to the protonated form of the free base (N1-β-D-Glucopyranosylamino-guanidine). The calculated m/z for [C₇H₁₇N₄O₅]⁺ is approximately 237.12.

-

Fragmentation: Tandem MS (MS/MS) can provide further structural information through characteristic fragmentation patterns, such as the loss of water and fragmentation of the sugar ring.[7][8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[9][10]

-

O-H and N-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibrations of the hydroxyl groups of the glucose moiety and the N-H bonds of the guanidinium group.

-

C=N Stretching: A strong absorption band around 1650-1680 cm⁻¹ is characteristic of the C=N stretching of the guanidinium group.[11]

-

C-O Stretching: Strong absorptions in the 1000-1200 cm⁻¹ region are indicative of the C-O bonds within the pyranose ring.

| Functional Group | Expected IR Absorption (cm⁻¹) |

| O-H and N-H stretch | 3200-3600 (broad) |

| C=N stretch (Guanidinium) | 1650-1680 |

| C-O stretch (Sugar) | 1000-1200 |

Conclusion

This guide provides a detailed framework for the synthesis and characterization of N1-β-D-Glucopyranosylamino-guanidine HCl. By following the outlined protocols and utilizing the described analytical techniques, researchers can confidently prepare and validate this compound for further investigation in drug discovery and development programs. The provided causality behind experimental choices and the self-validating nature of the protocols ensure a high degree of scientific integrity and reproducibility.

References

-

Santana, A. G., Francisco, C. G., Suárez, E., & González, C. C. (2010). Synthesis of guanidines from azides: a general and straightforward methodology in carbohydrate chemistry. The Journal of Organic Chemistry, 75(15), 5371–5374. [Link][12][13]

-

Linton, B. R., Carr, A. J., Orner, B. P., & Hamilton, A. D. (2000). A Versatile One-Pot Synthesis of 1,3-Substituted Guanidines from Carbamoyl Isothiocyanates. The Journal of Organic Chemistry, 65(5), 1566–1568. [Link][14]

-

Pomin, V. H. (2015). Nuclear Magnetic Resonance Methods in Structural Characterization of Glycosaminoglycans. In Glycosaminoglycans (pp. 59-75). Humana Press, New York, NY. [Link][2]

-

Zaia, J. (2009). Mass spectrometry and glycomics. OMICS: a journal of integrative biology, 13(4), 313–330. [Link][5]

-

Hubert, J., Laclef, S., Reynaud, C., Courceulles, A., Gèble, J., & Marrot, J. (2019). One‐Step Aqueous Synthesis of Glycosyl Pyridinium Salts, Electrochemical Study, and Assessment of Utility as Precursors of Glycosyl Radicals Using Photoredox Catalysis. Chemistry–A European Journal, 25(64), 14648-14655. [Link][15][16]

-

Pagel, K., & von Helden, G. (2019). Gas-Phase Infrared Spectroscopy of Glycans and Glycoconjugates. Angewandte Chemie International Edition, 58(38), 13234-13243. [Link][9]

-

Medzihradszky, K. F., & Chalkley, R. J. (2015). Characterization of protein N-glycosylation. Mass spectrometry data analysis in proteomics, 283-301. [Link][7]

-

Reiding, K. R., Blank, D., Kuijper, D. M., Deelder, A. M., & Wuhrer, M. (2017). Mass spectrometry for the identification and analysis of highly complex glycosylation of therapeutic or pathogenic proteins. Expert review of proteomics, 14(7), 589-604. [Link][6]

-

Nativi, C., & Roelens, S. (2020). Synthetic Approaches to Break the Chemical Shift Degeneracy of Glycans. Chemistry–A European Journal, 26(50), 11334-11344. [Link][3]

-

Warnke, S., Salwiczek, M., & Seeberger, P. H. (2019). IR action spectroscopy of glycosaminoglycan oligosaccharides. Analytical and bioanalytical chemistry, 411(28), 7447-7456. [Link][10]

-

Pepi, L. E., Sanderson, P., Stickney, M., & Amster, I. J. (2021). Developments in Mass Spectrometry for Glycosaminoglycan Analysis: A Review. Molecular & Cellular Proteomics, 20. [Link][8]

-

Tsuchiya, Y., & Misawa, H. (2021). Determination of glycan structure by nuclear magnetic resonance spectroscopy. Glycoscience Protocols (GlycoPODv2). [Link][1]

-

Medzihradszky, K. F., & Chalkley, R. J. (2019). Characterization of Site-Specific N-Glycosylation. In The Protein Protocols Handbook (pp. 79-100). Humana, New York, NY. [Link][17][18]

-

Pomin, V. H. (2014). NMR chemical shifts in structural biology of glycosaminoglycans. Journal of carbohydrate chemistry, 33(7), 357-391. [Link][4]

-

Somsák, L., & Nagy, V. (2008). Assessment of synthetic methods for the preparation of N-beta-d-glucopyranosyl-N'-substituted ureas, -thioureas and related compounds. Carbohydrate research, 343(12), 2112–2119. [Link][19]

-

Zhang, L., Luo, S., & Zhou, Y. (2014). N-glycosylation characterization by liquid chromatography with mass spectrometry. Methods in molecular biology (Clifton, N.J.), 1131, 513–524. [Link][20]

-

Ardá, A., & Jiménez-Barbero, J. (2020). Primary Structure of Glycans by NMR Spectroscopy. ACS chemical biology, 15(10), 2643–2655. [Link][21]

-

Quang, H. T., Nguyen, T. T. H., Kim, Y. M., & Kim, Y. S. (2018). Guanidinylation of Chitooligosaccharides Involving Internal Cyclization of the Guanidino Group on the Reducing End and Effect of Guanidinylation on Protein Binding Ability. Polymers, 10(11), 1214. [Link][11]

Sources

- 1. Determination of glycan structure by nuclear magnetic resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Nuclear Magnetic Resonance Methods in Structural Characterization of Glycosaminoglycans | Springer Nature Experiments [experiments.springernature.com]

- 3. Synthetic Approaches to Break the Chemical Shift Degeneracy of Glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mass Spectrometry and Glycomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mass spectrometry for the identification and analysis of highly complex glycosylation of therapeutic or pathogenic proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of protein N-glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. pure.mpg.de [pure.mpg.de]

- 10. IR action spectroscopy of glycosaminoglycan oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of guanidines from azides: a general and straightforward methodology in carbohydrate chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. d-nb.info [d-nb.info]

- 16. One‐Step Aqueous Synthesis of Glycosyl Pyridinium Salts, Electrochemical Study, and Assessment of Utility as Precursors of Glycosyl Radicals Using Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characterization of site-specific N-glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Characterization of Site-Specific N-Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Assessment of synthetic methods for the preparation of N-beta-d-glucopyranosyl-N'-substituted ureas, -thioureas and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. N-glycosylation characterization by liquid chromatography with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of N1-b-D-Glucopyranosylamino-guanidine HCl

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

N1-b-D-Glucopyranosylamino-guanidine HCl is a fascinating yet largely uncharacterized molecule that stands at the crossroads of carbohydrate chemistry and guanidinium-based bioactivity. While specific literature on its mechanism of action is sparse, its structure—a glucose moiety appended to a guanidine core—provides a compelling basis for hypothesizing its biological roles. This guide delineates a putative mechanism of action for this compound, proposing it as a modulator of glucose metabolism and cellular energy sensing. We further present a comprehensive, field-proven framework for the systematic investigation and validation of this hypothesis. This document is intended to serve as a foundational roadmap for researchers seeking to elucidate the therapeutic potential of this novel compound.

Introduction: Deconstructing the Molecular Architecture

The structure of this compound presents two key bioactive domains:

-

The Glucopyranosyl Moiety: This glucose component suggests a potential for interaction with cellular machinery involved in glucose transport and metabolism. It may act as a targeting group, facilitating entry into cells via glucose transporters (GLUTs), or interact with the active sites of glucose-processing enzymes.

-

The Guanidinium Group: The guanidine functional group is a common feature in a wide array of biologically active compounds.[1][2] Its positive charge at physiological pH allows for strong ionic interactions with negatively charged residues (e.g., carboxylates, phosphates) in protein active sites. Guanidine derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[3]

Based on this hybrid structure, we hypothesize that this compound functions as a competitive inhibitor of key enzymes in glucose metabolism, leading to downstream effects on cellular energy homeostasis.

A Proposed Mechanism of Action: Competitive Inhibition of Hexokinase

We propose that this compound acts as a competitive inhibitor of Hexokinase , the first and a key regulatory enzyme in the glycolysis pathway.

The Rationale:

-

Structural Mimicry: The glucopyranosyl moiety of the compound mimics the natural substrate of Hexokinase, glucose. This allows it to bind to the enzyme's active site.

-

Guanidinium Interference: Upon binding, the bulky and positively charged guanidinium group is hypothesized to sterically hinder the conformational change required for catalysis or interfere with the binding of the co-substrate, ATP. This prevents the phosphorylation of glucose to glucose-6-phosphate, effectively halting glycolysis at its entry point.

This proposed mechanism is depicted in the following signaling pathway diagram:

Caption: Proposed competitive inhibition of Hexokinase by this compound.

Experimental Validation Strategy: A Step-by-Step Guide

To rigorously test this hypothesis, a multi-faceted experimental approach is required. The following protocols are designed to provide a self-validating system for elucidating the compound's mechanism of action.

In Vitro Enzyme Kinetics

Objective: To determine if this compound directly inhibits Hexokinase activity and to characterize the nature of this inhibition.

Experimental Protocol:

-

Reagents and Materials:

-

Recombinant Human Hexokinase

-

ATP, Glucose

-

This compound

-

Coupled enzyme system (Glucose-6-Phosphate Dehydrogenase and NADP+)

-

Spectrophotometer capable of reading absorbance at 340 nm

-

-

Procedure:

-

Prepare a reaction mixture containing buffer, MgCl₂, ATP, and the coupled enzyme system.

-

Add varying concentrations of this compound to the experimental wells.

-

Initiate the reaction by adding Hexokinase and varying concentrations of glucose.

-

Monitor the rate of NADP+ reduction to NADPH by measuring the increase in absorbance at 340 nm over time.

-

Plot the reaction velocity against the substrate (glucose) concentration for each inhibitor concentration.

-

Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition (competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki).

-

Data Presentation:

| Inhibitor Concentration | Vmax (µmol/min) | Km (mM) |

| 0 µM | ||

| 10 µM | ||

| 50 µM | ||

| 100 µM |

Cellular Glucose Uptake Assay

Objective: To assess the effect of this compound on glucose uptake in a cellular context.

Experimental Protocol:

-

Cell Line: A high-glycolytic cell line, such as HeLa or A549, is recommended.

-

Reagents and Materials:

-

Selected cell line

-

Culture medium

-

This compound

-

2-NBDG (a fluorescent glucose analog)

-

Flow cytometer or fluorescence microscope

-

-

Procedure:

-

Culture cells to 80% confluency.

-

Pre-treat cells with varying concentrations of this compound for a defined period (e.g., 1 hour).

-

Incubate the cells with 2-NBDG for 30 minutes.

-

Wash the cells to remove extracellular 2-NBDG.

-

Analyze the intracellular fluorescence using a flow cytometer or fluorescence microscope. A decrease in fluorescence in treated cells compared to control indicates inhibition of glucose uptake.

-

Western Blot Analysis of Downstream Signaling

Objective: To investigate the impact of Hexokinase inhibition on downstream energy-sensing pathways, specifically the AMPK pathway.

Experimental Workflow:

Caption: Experimental workflow for Western blot analysis of AMPK pathway activation.

Protocol:

-

Treat cells with this compound as in the glucose uptake assay.

-

Lyse the cells and quantify the protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phosphorylated AMPK (p-AMPK), total AMPK, and a loading control (e.g., β-actin).

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate. An increase in the p-AMPK/total AMPK ratio would indicate cellular energy stress consistent with glycolysis inhibition.

Concluding Remarks and Future Directions

The proposed mechanism of this compound as a Hexokinase inhibitor provides a solid foundation for further investigation. The experimental framework outlined in this guide offers a systematic approach to validate this hypothesis and explore the compound's therapeutic potential. Future studies should aim to:

-

Elucidate the Structure-Activity Relationship (SAR): Synthesize and test analogs of the compound to determine the relative contributions of the glucose and guanidine moieties to its activity.

-

Assess Specificity: Screen the compound against a panel of other glucose-metabolizing enzymes and guanidine-binding proteins to evaluate its target specificity.

-

In Vivo Efficacy Studies: Investigate the compound's effects in preclinical models of diseases characterized by metabolic dysregulation, such as cancer and diabetes.

By following the methodologies presented herein, the scientific community can collectively unravel the therapeutic promise of this compound.

References

-

Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. Marine Drugs. [Link]

-

Biological activities of guanidine compounds. PubMed. [Link]

-

Biologically active guanidine alkaloids. ScienceOpen. [Link]

Sources

An In-depth Technical Guide to the Role of Glycosyl Guanidines in Cellular Processes

Abstract

Glycosyl guanidines, a fascinating class of molecules combining the structural features of carbohydrates and the highly basic guanidinium group, are emerging as pivotal players in a multitude of cellular processes. The unique physicochemical properties imparted by the guanidinium group—planarity, high basicity, and the capacity for multi-point hydrogen bonding—coupled with the diversity and recognition capabilities of the glycosyl moiety, create compounds with significant potential in molecular recognition, cellular transport, and therapeutic intervention.[1][2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activities, and mechanistic underpinnings of glycosyl guanidines. We will delve into their roles as enzyme inhibitors, modulators of signaling pathways, and antimicrobial agents, supported by detailed experimental protocols and field-proven insights to facilitate their application in research and development.

The Structural and Chemical Foundation of Glycosyl Guanidines

The remarkable biological activities of glycosyl guanidines stem from the synergistic combination of their two core components: the glycosyl (sugar) moiety and the guanidinium group.

-

The Guanidinium Group: As the functional core of the amino acid arginine, the guanidinium group is a highly basic, planar structure that is protonated under physiological pH.[3] Its positive charge is delocalized across three nitrogen atoms, allowing it to act as a superb hydrogen bond donor. This feature is critical for its interaction with negatively charged functional groups abundant in biological systems, such as phosphates (in RNA, DNA, and phospholipids) and carboxylates (in enzyme active sites).[1][2]

-

The Glycosyl Moiety: The carbohydrate component provides structural diversity, influences solubility and bioavailability, and can engage in specific recognition events with cellular lectins and other carbohydrate-binding proteins. The stereochemistry and linkage of the sugar can be modulated to fine-tune the compound's specificity and pharmacokinetic properties.[4]

The general structure of a glycosyl guanidine involves a sugar ring covalently linked to a guanidine function. This linkage can be established at various positions on the sugar, leading to a wide array of structural isomers with distinct biological profiles.

Caption: Core components of a glycosyl guanidine molecule.

Key Roles and Mechanisms in Cellular Function

Glycosyl guanidines have been identified as potent modulators of various cellular activities, largely through their ability to mimic natural ligands or disrupt critical biomolecular interactions.

Enzyme Inhibition

The guanidinium group is an excellent bioisostere for the arginine side chain, enabling glycosyl guanidines to act as competitive inhibitors for enzymes that recognize arginine-containing substrates.

-

Glycosidase Inhibition: By mimicking the protonated transition state of the natural substrate, certain guanidinylated sugars can potently inhibit glycosidases, enzymes crucial for carbohydrate metabolism and N-glycan processing.[1] This has implications for developing treatments for diabetes, viral infections, and cancer.[5][6]

-

Protease Inhibition: Acyl guanidines have been developed as effective inhibitors of proteases like thrombin and β-secretase (BACE-1), an important target in Alzheimer's disease.[5][7] The guanidinium group often forms a key salt bridge interaction in the enzyme's active site.

-

Nitric Oxide Synthase (NOS) Inhibition: As analogs of L-arginine, the natural substrate for NOS, guanidine-containing compounds can inhibit the production of nitric oxide, a key signaling molecule in inflammation and neurotransmission.[1][8]

Antimicrobial and Antiviral Activity

Many natural and synthetic guanidine compounds exhibit broad-spectrum antimicrobial activity. Guanidine-containing polyhydroxyl macrolides, for instance, are effective against Gram-positive bacteria, yeast, and fungi.[9]

-

Mechanism of Action: The antimicrobial effect is often attributed to the ability of the cationic guanidinium groups to interact with and disrupt the integrity of negatively charged bacterial cell membranes and walls (e.g., lipoteichoic acid in Staphylococcus aureus).[9]

-

Antiviral Agents: The influenza drug Zanamivir contains a guanidino group that is critical for its binding to the viral neuraminidase enzyme, preventing the release of new virions from infected cells.[2][10] This highlights the power of the guanidinium group in designing potent enzyme inhibitors for infectious diseases.

Modulation of Nucleic Acid Interactions

The ability of the guanidinium group to form strong hydrogen bonds with the phosphate backbone of RNA and DNA is a cornerstone of its biological function.[1]

-

RNA Binding: Aminoglycoside antibiotics, which can be chemically converted to guanidinoglycosides, target ribosomal RNA to inhibit bacterial protein synthesis. Replacing the ammonium groups of aminoglycosides with guanidinium groups has been shown to increase their affinity and selectivity for RNA targets.[1] This is because the planar, bidentate hydrogen bonding of the guanidinium group is more geometrically complementary to the phosphate groups of RNA than the tetrahedral ammonium group.

-

Gene Delivery: The high density of positive charges allows guanidinylated polymers and dendrimers to complex with negatively charged DNA and siRNA.[11] These complexes can then be delivered across cell membranes, making guanidinium-rich structures valuable as non-viral vectors for gene therapy.[8]

Cellular Uptake and Drug Delivery

Perhaps one of the most significant applications of guanidinium-rich molecules is their function as "molecular transporters" or cell-penetrating peptides (CPPs).[11][12]

-

Mechanism of Translocation: Guanidinium-rich transporters can cross the lipid bilayer of mammalian cells to deliver a wide range of cargo, from small molecules to large proteins.[3][12] The entry mechanism is thought to involve initial binding to negatively charged heparan sulfate proteoglycans on the cell surface, followed by endocytosis or, in some cases, direct membrane translocation.[3]

-

Therapeutic Delivery: This property is being exploited to deliver drugs across challenging biological barriers, such as the blood-brain barrier, opening new avenues for treating neurological disorders.[3]

The diverse biological activities of these compounds are summarized below.

| Class of Glycosyl Guanidine | Cellular Process/Target | Observed Effect | Reference(s) |

| Guanidinylated Sugars | Glycosidase Enzymes | Inhibition of carbohydrate processing | [1] |

| Macrocyclic Acyl Guanidines | β-secretase (BACE-1) | Inhibition of amyloid precursor protein cleavage | [7] |

| Guanidinoglycosides (e.g., Guanidino-tobramycin) | Bacterial Ribosomal RNA (rRNA) | Inhibition of protein synthesis, antibacterial activity | [1] |

| Guanidine-containing Macrolides | Bacterial Cell Wall/Membrane | Disruption of membrane integrity, antimicrobial activity | [9] |

| Guanidinylated Dendrimers | Plasmid DNA / siRNA | Complexation and intracellular delivery | [11] |

| Arginine-rich Peptides | Cell Membrane Translocation | Enhanced uptake of conjugated cargo | [3][12] |

Methodologies for Investigation

Studying the role of glycosyl guanidines requires a multi-faceted approach combining synthetic chemistry, biochemical assays, and cell biology techniques.

Synthesis of Glycosyl Guanidines

The synthesis of these compounds is a critical first step. Modern methods allow for the selective "guanidinylation" of amines on a sugar backbone under mild conditions, which is essential when working with complex and sensitive molecules.[13][14]

Caption: A generalized workflow for the synthesis of glycosyl guanidines.

Experimental Protocol: Enzyme Inhibition Assay (BACE-1)

This protocol outlines a typical fluorescence resonance energy transfer (FRET)-based assay to screen for BACE-1 inhibitors.

Principle: A peptide substrate containing a fluorophore and a quencher is cleaved by BACE-1, separating the pair and resulting in a measurable increase in fluorescence. Inhibitors will prevent this cleavage, leading to a lower fluorescence signal.

Materials:

-

Recombinant human BACE-1 enzyme

-

FRET peptide substrate (e.g., MCA-SEVNLDAEFRK(DNP)RR-NH₂)

-

Assay Buffer: 50 mM Sodium Acetate, pH 4.5

-

Test Compounds (Glycosyl Guanidines) dissolved in DMSO

-

Known BACE-1 inhibitor (e.g., Verubecestat) as a positive control

-

384-well black assay plates

-

Fluorescence plate reader (Ex/Em ≈ 320/405 nm)

Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of the test glycosyl guanidines in DMSO. Further dilute into Assay Buffer to the desired final concentrations (ensure final DMSO concentration is <1%).

-

Reaction Mixture: In each well of the 384-well plate, add:

-

2 µL of test compound, control inhibitor, or DMSO (for negative control).

-

10 µL of BACE-1 enzyme diluted in Assay Buffer (final concentration ~1 unit/mL).

-

-

Pre-incubation: Gently mix the plate and incubate for 15 minutes at 25°C.

-

Causality: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring accurate measurement of inhibitory potential.

-

-

Initiate Reaction: Add 10 µL of the FRET peptide substrate diluted in Assay Buffer (final concentration ~10 µM).

-

Kinetic Measurement: Immediately place the plate in the fluorescence reader and measure the fluorescence intensity every 60 seconds for 30 minutes at 25°C.

-

Data Analysis:

-

Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Normalize the data: % Inhibition = 100 * (1 - [V_inhibitor - V_blank] / [V_DMSO - V_blank]).

-

Plot % Inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Self-Validation System:

-

Positive Control: A known inhibitor should yield a high % inhibition, confirming assay sensitivity.

-

Negative Control (DMSO): This represents 0% inhibition and establishes the baseline maximum enzyme activity.

-

Blank (No Enzyme): Wells without enzyme control for background fluorescence from the substrate and buffer. The signal should be low and stable.

Future Outlook and Therapeutic Potential

The field of glycosyl guanidines is ripe with opportunity. While significant progress has been made, a deeper understanding of their structure-activity relationships (SAR) is needed to design next-generation compounds with enhanced specificity and reduced off-target effects.[9][15] The development of novel synthetic methodologies will be crucial for accessing a wider chemical space.[14][16]

Key areas for future exploration include:

-

Targeting Drug Resistance: Designing guanidinoglycosides that can overcome bacterial resistance mechanisms.

-

Advanced Drug Delivery: Creating highly specific cell-penetrating guanidine scaffolds that can target specific organelles, such as mitochondria.[3][12]

-

Modulating the Glycome: Using glycosyl guanidines as tools to study and manipulate cellular glycosylation patterns, which are often altered in diseases like cancer.[17]

References

-

JOCPR. (n.d.). Applications of Guanidine in Pharmaceutical Field. Retrieved from [Link]

- Feichtinger, K., Sings, H. L., & Baker, T. J. (n.d.). US6525182B1 - Guanidinylation, guanidinoglycosides, uses, and methods of assaying their activity. Google Patents.

-

Lin, P., Lee, C. L., & Sim, M. M. (2001). Synthesis of novel guanidinoglycoside: 2-glycosylamino 4,5-dihydro-6-pyrimidinone. The Journal of Organic Chemistry, 66(24), 8243–8247. Retrieved from [Link]

-

Kornicka, A., & Szymańska, E. (2012). Biological activities of guanidine compounds. Mini-Reviews in Medicinal Chemistry, 12(14), 1403–1417. Retrieved from [Link]

-

Szymańska, E., & Kornicka, A. (2013). Biological activities of guanidine compounds, 2008 - 2012 update. Expert Opinion on Therapeutic Patents, 23(8), 979–993. Retrieved from [Link]

-

INEOS OPEN. (n.d.). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) Guanidine group: Definition and pharmaceutical applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Biological activities of guanidine compounds | Request PDF. Retrieved from [Link]

-

Wang, X., et al. (2019). Guanidine-Containing Polyhydroxyl Macrolides: Chemistry, Biology, and Structure-Activity Relationship. Marine Drugs, 17(11), 633. Retrieved from [Link]

-

Riaz, T., et al. (2023). Therapeutic applications of glycosides obtained from medicinal plants. IAIM, 10(8), 30-38. Retrieved from [Link]

-

Boy, K. M., et al. (2015). Macrocyclic prolinyl acyl guanidines as inhibitors of β-secretase (BACE). Bioorganic & Medicinal Chemistry Letters, 25(22), 5213–5218. Retrieved from [Link]

-

ACS Publications. (2001). Synthesis of Novel Guanidinoglycoside: 2-Glycosylamino 4,5-dihydro-6-pyrimidinone. The Journal of Organic Chemistry. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Biological activities of guanidine compounds. Retrieved from [Link]

-

Wang, C. C., et al. (2000). The inhibition mechanism of guanidine hydrochloride on the catalytic activity of recombinant human protein disulfide isomerase. Sheng Wu Hua Xue Yu Sheng Wu Wu Li Xue Bao (Acta Biochimica et Biophysica Sinica), 32(4), 363–368. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Guanidines in Solution | Request PDF. Retrieved from [Link]

-

Lättig-Tünnemann, G., et al. (2011). 15 Years of Cell-penetrating, Guanidinium-rich Molecular Transporters: Basic Science, Research Tools, and Clinical Applications. Journal of Controlled Release, 155(2), 153–163. Retrieved from [Link]

-

Ccount Chem. (n.d.). Guanidine as a Pharmaceutical Intermediate: Applications, Benefits, and Market Trends in China. Retrieved from [Link]

-

van der Meel, R., et al. (2011). Dendritic Guanidines as Efficient Analogues of Cell Penetrating Peptides. Pharmaceuticals, 4(7), 989–1006. Retrieved from [Link]

-

Esko, J. D., et al. (2009). Natural and Synthetic Inhibitors of Glycosylation. In Essentials of Glycobiology (2nd ed.). Cold Spring Harbor Laboratory Press. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of guanidines. Retrieved from [Link]

-

ResearchGate. (2015). Macrocyclic prolinyl acyl guanidines as inhibitors of β-secretase (BACE). Retrieved from [Link]

-

MDPI. (n.d.). Marine Derived Natural Products: Emerging Therapeutics Against Herpes Simplex Virus Infection. Retrieved from [Link]

-

Journal of the American Chemical Society. (2026). Mapping GlycoRNAs on an Exosomal Surface. Retrieved from [Link]

-

El-Sayed, N. S., & Gissot, A. (2014). On Guanidinium and Cellular Uptake. CHIMIA International Journal for Chemistry, 68(7), 526–531. Retrieved from [Link]

-

Frontiers. (2022). Bridging Glycomics and Genomics: New Uses of Functional Genetics in the Study of Cellular Glycosylation. Retrieved from [Link]

Sources

- 1. US6525182B1 - Guanidinylation, guanidinoglycosides, uses, and methods of assaying their activity - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. On Guanidinium and Cellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iaimjournal.com [iaimjournal.com]

- 5. jocpr.com [jocpr.com]

- 6. Natural and Synthetic Inhibitors of Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ineosopen.org [ineosopen.org]

- 11. mdpi.com [mdpi.com]

- 12. 15 Years of Cell-penetrating, Guanidinium-rich Molecular Transporters: Basic Science, Research Tools, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Guanidine synthesis [organic-chemistry.org]

- 15. Biological activities of guanidine compounds | Semantic Scholar [semanticscholar.org]

- 16. Synthesis of novel guanidinoglycoside: 2-glycosylamino 4,5-dihydro-6-pyrimidinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Bridging Glycomics and Genomics: New Uses of Functional Genetics in the Study of Cellular Glycosylation [frontiersin.org]

- 18. Biological activities of guanidine compounds, 2008 - 2012 update - PubMed [pubmed.ncbi.nlm.nih.gov]

N1-β-D-Glucopyranosylamino-guanidine HCl: A Technical Guide for its Investigation as a Potential Enzyme Inhibitor

Foreword: The Rationale for Exploring Glycosylaminoguanidines in Drug Discovery

In the landscape of modern drug discovery, the strategic design of enzyme inhibitors remains a cornerstone of therapeutic innovation. The confluence of a carbohydrate moiety, specifically a glucose analogue, with a guanidinium group presents a compelling chemical architecture for targeted enzyme inhibition. Glucose derivatives have a well-established precedent as inhibitors of enzymes involved in carbohydrate metabolism, most notably glycogen phosphorylase (GP), a key regulator of blood glucose levels.[1] The guanidinium group, with its positive charge and capacity for multi-point hydrogen bonding, is a powerful pharmacophore for interacting with negatively charged residues, such as aspartate and glutamate, which are frequently found in enzyme active sites.[2] This technical guide provides a comprehensive framework for the synthesis, characterization, and evaluation of N1-β-D-Glucopyranosylamino-guanidine hydrochloride as a potential enzyme inhibitor, with a primary focus on glycogen phosphorylase as a therapeutic target for type 2 diabetes.

Section 1: Synthesis of N1-β-D-Glucopyranosylamino-guanidine HCl

The synthesis of the target compound is a multi-step process that begins with the formation of a glycosylamine intermediate, followed by guanidinylation and final salt formation. This protocol is designed to be robust and reproducible in a standard medicinal chemistry laboratory.

Proposed Synthetic Pathway

The overall synthetic strategy involves two key transformations: the synthesis of β-D-glucopyranosylamine from D-glucose and the subsequent reaction with a guanidinylating agent.

Caption: Proposed synthetic route for N1-β-D-Glucopyranosylamino-guanidine HCl.

Detailed Experimental Protocol

Part A: Synthesis of β-D-Glucopyranosylamine

This procedure is adapted from established methods for the synthesis of glycosylamines.[3][4]

Step 1: Per-O-acetylation of D-Glucose

-

To a stirred solution of D-glucose (1 equivalent) in acetic anhydride (5 equivalents) at 0°C, add a catalytic amount of zinc chloride.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into ice-water and stir until the excess acetic anhydride has hydrolyzed.

-

Extract the product with dichloromethane, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield penta-O-acetyl-β-D-glucopyranose.

Step 2: Azidation of Per-O-acetylated Glucose

-

Dissolve the per-O-acetylated glucose (1 equivalent) in dichloromethane.

-

Add trimethylsilyl azide (1.5 equivalents) followed by tin(IV) chloride (1.2 equivalents) dropwise at 0°C.

-

Stir the reaction at room temperature for 4 hours.

-

Quench the reaction with saturated sodium bicarbonate solution and extract with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give per-O-acetylated β-D-glucopyranosyl azide.

Step 3: Reduction to β-D-Glucopyranosylamine

-

Dissolve the per-O-acetylated β-D-glucopyranosyl azide (1 equivalent) in methanol.

-

Add palladium on carbon (10 mol%) as a catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

-

Filter the reaction mixture through a pad of Celite and concentrate the filtrate to yield per-O-acetylated β-D-glucopyranosylamine.

Step 4: Deprotection to β-D-Glucopyranosylamine

-

Dissolve the per-O-acetylated β-D-glucopyranosylamine in dry methanol.

-

Add a catalytic amount of sodium methoxide (Zemplén deacetylation).

-

Stir at room temperature for 2 hours, monitoring by TLC until completion.

-

Neutralize the reaction with Amberlite IR-120 (H+) resin, filter, and concentrate to obtain β-D-glucopyranosylamine.[5][6]

Part B: Guanidinylation of β-D-Glucopyranosylamine

This procedure utilizes a common guanidinylating agent, S-methylisothiourea.[7][8]

Step 5: Reaction with S-Methylisothiourea Sulfate

-

Dissolve β-D-glucopyranosylamine (1 equivalent) in water.

-

Add S-methylisothiourea sulfate (1.2 equivalents) and triethylamine (2.5 equivalents).

-

Heat the reaction mixture at 60°C for 24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

Part C: Purification and Salt Formation

Step 6: Purification and Conversion to Hydrochloride Salt

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol.

-

Dissolve the purified product in a minimal amount of methanol and add a stoichiometric amount of hydrochloric acid in diethyl ether.

-

The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield N1-β-D-Glucopyranosylamino-guanidine HCl as a white solid.

Characterization of the Final Compound

A thorough characterization is essential to confirm the identity and purity of the synthesized compound.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the anomeric proton of the glucose moiety, other sugar protons, and protons of the guanidinium group. |

| ¹³C NMR | Resonances for the carbons of the glucose ring and the guanidinium carbon. |

| Mass Spectrometry (HRMS) | Accurate mass measurement to confirm the elemental composition (C7H17ClN4O5). |

| FT-IR Spectroscopy | Characteristic peaks for N-H, C-H, O-H, and C-N bonds.[9] |

| Purity (HPLC) | A single major peak indicating high purity (>95%). |

Section 2: Evaluation as a Glycogen Phosphorylase Inhibitor

Glycogen phosphorylase (GP) is a validated target for the treatment of type 2 diabetes.[1] The structural similarity of N1-β-D-Glucopyranosylamino-guanidine to glucose suggests it may act as a competitive inhibitor at the enzyme's active site.

The Target: Glycogen Phosphorylase (GP)

GP catalyzes the rate-limiting step in glycogenolysis, the breakdown of glycogen to glucose-1-phosphate.[10] The active site of GP contains a binding pocket for the glucose unit of the substrate and is characterized by the presence of several key amino acid residues that interact with the substrate. A flexible loop (residues 280-288) acts as a gate to the active site.[11]

Caption: Hypothesized binding of the inhibitor in the GP active site.

In Vitro Glycogen Phosphorylase Inhibition Assay

A colorimetric assay is a robust method to determine the inhibitory activity of the synthesized compound.[5][7][8]

Materials:

-

Rabbit muscle glycogen phosphorylase a (GPa)

-

HEPES buffer (50 mM, pH 7.2)

-

Glucose-1-phosphate (G1P)

-

Glycogen

-

BIOMOL® Green reagent

-

96-well microplates

-

Microplate reader

Protocol:

-

Prepare a stock solution of N1-β-D-Glucopyranosylamino-guanidine HCl in the assay buffer.

-

In a 96-well plate, add 50 µL of GPa solution (0.38 U/mL in HEPES buffer).

-

Add 10 µL of varying concentrations of the inhibitor solution to the wells. For the control, add 10 µL of assay buffer.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 40 µL of a substrate solution containing G1P (0.25 mM) and glycogen (0.25 mg/mL) in HEPES buffer.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of BIOMOL® Green reagent.

-

Measure the absorbance at 620 nm using a microplate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

Enzyme Kinetics Analysis

To determine the mechanism of inhibition, kinetic studies are performed by varying the concentration of both the substrate (G1P) and the inhibitor.

Protocol:

-

Perform the inhibition assay as described above, but with varying concentrations of G1P at several fixed concentrations of the inhibitor.

-

Measure the initial reaction rates (v) for each condition.

-

Plot the data using Lineweaver-Burk (double reciprocal plot) or Michaelis-Menten plots.[2][3][12]

Data Interpretation:

-

Competitive Inhibition: Vmax remains unchanged, while Km increases with increasing inhibitor concentration. Lineweaver-Burk plots will show lines with different slopes intersecting at the y-axis.

-

Non-competitive Inhibition: Km remains unchanged, while Vmax decreases with increasing inhibitor concentration. Lineweaver-Burk plots will show lines with different y-intercepts intersecting on the x-axis.

-

Uncompetitive Inhibition: Both Vmax and Km decrease proportionally. Lineweaver-Burk plots will show parallel lines.

-

Mixed Inhibition: Both Vmax and Km are affected, but not proportionally. Lineweaver-Burk plots will show lines intersecting at a point other than the axes.

The inhibitor constant (Ki) can be determined from these plots, providing a quantitative measure of the inhibitor's potency.

| Kinetic Parameter | Description |

| Vmax | The maximum rate of the enzyme-catalyzed reaction. |

| Km | The substrate concentration at which the reaction rate is half of Vmax. |

| IC50 | The concentration of inhibitor required to reduce enzyme activity by 50%. |

| Ki | The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. |

Section 3: Conclusion and Future Directions

This technical guide outlines a comprehensive approach to the synthesis and evaluation of N1-β-D-Glucopyranosylamino-guanidine HCl as a potential inhibitor of glycogen phosphorylase. The successful synthesis and characterization of this compound, followed by robust enzymatic and kinetic studies, will provide valuable insights into its therapeutic potential.

Future work could involve:

-

Molecular Docking Studies: To computationally model the binding of the inhibitor to the active site of GP and refine the understanding of its mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of the lead compound to optimize its inhibitory potency and selectivity.

-

In Vivo Studies: To assess the efficacy of the compound in animal models of type 2 diabetes.

The exploration of novel glycosylaminoguanidines represents a promising avenue for the development of new therapeutic agents targeting enzymes central to metabolic diseases.

References

-

Role of Guanidinium-Carboxylate Ion Interaction in Enzyme Inhibition with Implications for Drug Design. PubMed. [Link]

-

Synthesis of β-D-glucopyranuronosylamine in aqueous solution: kinetic study and synthetic potential. PubMed. [Link]

-

Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]

-

Role of the active site gate of glycogen phosphorylase in allosteric inhibition and substrate binding. PubMed. [Link]

-

A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto TSpace Repository. [Link]

- Preparation of substituted guanidines.

-

SYNTHESES OF SUBSTITUTED GUANIDINES. Canadian Science Publishing. [Link]

-

Glycogen phosphorylase. Wikipedia. [Link]

-

Synthesis of N-glucopyranosidic derivatives as potential inhibitors that bind at the catalytic site of glycogen phosphorylase. PubMed. [Link]

-

Glycoside Mimics from Glycosylamines: Recent Progress. PMC. [Link]

-

A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles. PMC. [Link]

-

Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Mono-Substituted Guanidines. ResearchGate. [Link]

-

Efficient and green approach for the complete deprotection of O-acetylated biomolecules. Green Chemistry. [Link]

-

Synthesis of glycosylamines: Identification and quantification of side products. ResearchGate. [Link]

-

An Efficient and Regioselective Deprotection Method for Acetylated Glycosides. LookChem. [Link]

-

Acetyl Protection. Organic Chemistry Portal. [Link]

-

Guanidines from S-methylisothiouronium salt. Sciencemadness Discussion Board. [Link]

-

Kinetic mechanism of the glycogen-phosphorylase-catalysed reaction in the direction of glycogen synthesis: co-operative interactions of AMP and glucose 1-phosphate during catalysis. PMC. [Link]

-

A Bis-Glycosylamine Strategy for the Synthesis of Dimeric Iminosugars Based on a DAB-1 Scaffold. MDPI. [Link]

-

Synthesis of N-glycosyl amides: conformational analysis and evaluation as inhibitors of β-galactosidase from E. coli. PMC. [Link]

-

Glycosylamine synthesis with various amines. ResearchGate. [Link]

-

Synthesis of N-(β-d-glucopyranosyl)- and N-(2-acetamido-2-deoxy-β-d-glucopyranosyl) amides 20. ResearchGate. [Link]

-

Effects of guanidine hydrochloride on the conformation and enzyme activity of streptomycin adenylyltransferase monitored by circular dichroism and fluorescence spectroscopy. PubMed. [Link]

-

Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. MDPI. [Link]

-

Comprehensive characterization of C-glycosyl flavones in wheat (Triticum aestivum L.) germ using UPLC-PDA-ESI/HRMSn and mass defect filtering. PMC. [Link]

-

Isolation and Comparative Study on the Characterization of Guanidine Hydrochloride Soluble Collagen and Pepsin Soluble Collagen from the Body of Surf Clam Shell (Coelomactra antiquata). MDPI. [Link]

-

Synthesis of guanidines from azides: a general and straightforward methodology in carbohydrate chemistry. PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of β-D-glucopyranuronosylamine in aqueous solution: kinetic study and synthetic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Efficient and green approach for the complete deprotection of O-acetylated biomolecules | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. High-sensitivity Analytical Approaches for the Structural Characterization of Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Guanidine synthesis by guanylation [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Exploring the Therapeutic Potential of N-Glycosyl Guanidines: A Technical Guide for Drug Discovery Professionals

Abstract

N-glycosyl guanidines represent a compelling class of compounds at the intersection of carbohydrate chemistry and medicinal chemistry. This technical guide provides an in-depth exploration of their therapeutic potential, targeting researchers, scientists, and drug development professionals. By combining the structural diversity of carbohydrates with the unique physicochemical properties of the guanidinium group, N-glycosyl guanidines offer a versatile scaffold for designing novel therapeutics. This document will delve into the synthesis, mechanisms of action, and diverse biological activities of these compounds, including their promise as anticancer, neuroprotective, and enzyme-inhibiting agents. Detailed experimental protocols and structure-activity relationships are discussed to provide a practical framework for future research and development in this exciting field.

Introduction: The Strategic Convergence of Glycans and Guanidinium

The conjugation of bioactive moieties to carbohydrate scaffolds is a well-established strategy in drug discovery to enhance pharmacokinetic and pharmacodynamic properties. N-linked glycosylation, in particular, is a critical post-translational modification that influences the stability and function of many therapeutic proteins.[1] The guanidinium group, the functional core of the amino acid arginine, is a powerful pharmacophore due to its ability to engage in multiple non-covalent interactions, such as hydrogen bonding and salt bridges.[2][3] The fusion of these two entities into N-glycosyl guanidines creates molecules with significant potential for molecular recognition and therapeutic intervention. These compounds can be designed to mimic the transition states of enzymatic reactions, interact with biological receptors, or disrupt pathological processes.[4][5][6][7]

The inherent properties of the guanidine group, such as its high basicity and capacity for hydrogen bonding, make it a valuable component in drug design.[2][3] When attached to a sugar moiety, the resulting N-glycosyl guanidine can exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory effects.[8][9][10] This guide will explore the multifaceted therapeutic landscape of N-glycosyl guanidines, providing a comprehensive overview for researchers aiming to harness their potential.

Synthetic Strategies for N-Glycosyl Guanidines

The synthesis of N-glycosyl guanidines is a critical aspect of their development as therapeutic agents. A variety of synthetic routes have been established, often involving the coupling of a glycosylamine with a guanidinylating agent. The choice of synthetic strategy depends on the desired stereochemistry, protecting group strategy, and the nature of the carbohydrate and guanidine precursors.

A common and effective method involves a one-pot, two-step protocol starting from a glycosyl azide. This approach leverages the Staudinger reduction of the azide to form a glycosylamine in situ, which is then reacted with a suitable guanidinylating reagent.

Experimental Protocol: Synthesis of a Protected N-Glycosyl Guanidine

This protocol outlines a general procedure for the synthesis of a protected N-glycosyl guanidine from a glycosyl azide precursor.

Materials:

-

Per-O-acetylated glycosyl azide

-

Triphenylphosphine (PPh₃)

-

N,N'-Di-Boc-N''-triflylguanidine

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Staudinger Reaction: Dissolve the per-O-acetylated glycosyl azide in anhydrous THF. Add triphenylphosphine portion-wise at 0 °C and allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

-

Guanidinylation: In a separate flask, dissolve N,N'-Di-Boc-N''-triflylguanidine in anhydrous DCM. Cool the solution to 0 °C and add the freshly prepared glycosylamine solution from step 1 dropwise.

-

Reaction Quench and Work-up: After completion of the reaction (monitored by TLC), quench with saturated aqueous NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography using an appropriate solvent system.

-

Characterization: Characterize the purified N-glycosyl guanidine by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Caption: General workflow for the synthesis of protected N-glycosyl guanidines.

Therapeutic Applications of N-Glycosyl Guanidines

The unique structural features of N-glycosyl guanidines have led to their investigation in a variety of therapeutic areas. Their ability to mimic natural ligands and interact with biological targets makes them promising candidates for drug development.

Anticancer Activity

Several studies have highlighted the potential of guanidine-containing compounds and N-glycosides as anticancer agents.[11][12][13][14] The proposed mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression. The carbohydrate moiety can enhance cellular uptake, for example, through glucose transporters that are often overexpressed in cancer cells.

Quantitative Data: Anticancer Activity of Guanidine Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

| Guanidine Derivative A | MDA-MB-231 (Breast Cancer) | 15.2 |

| Guanidine Derivative B | OVCAR-8 (Ovarian Cancer) | 9.8 |

| Guanidine Derivative C | SW-620 (Colon Cancer) | 21.5 |

| N-Glycoside of Indolocarbazole | Various Cancer Cell Lines | Varies |

Data synthesized from multiple sources for illustrative purposes.[11][13]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[12][14]

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT116, HeLa)[12]

-

Complete cell culture medium

-

N-glycosyl guanidine compounds to be tested

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the N-glycosyl guanidine compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

Neuroprotective Effects

The potential of glycosides and guanidine derivatives in the context of neurodegenerative diseases is an emerging area of research.[15][16][17][18][19] Oxidative stress and neuroinflammation are key pathological features of diseases like Alzheimer's and Parkinson's. Compounds that can mitigate these processes are of significant therapeutic interest. The antioxidant properties of some glycosides, combined with the potential of the guanidinium group to interact with specific receptors or enzymes in the central nervous system, make N-glycosyl guanidines attractive candidates for neuroprotective agents.

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol describes a general method for assessing the neuroprotective effects of N-glycosyl guanidines against oxidative stress-induced cell death in a neuronal cell line.

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

Cell culture medium (e.g., DMEM/F12)

-

Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or H₂O₂)

-

N-glycosyl guanidine compounds

-

Reagents for cell viability assay (e.g., MTT or LDH assay)

-

Reagents for measuring reactive oxygen species (ROS) (e.g., DCFH-DA)

Procedure:

-

Cell Culture: Culture SH-SY5Y cells in appropriate medium.

-

Pre-treatment: Pre-treat the cells with different concentrations of the N-glycosyl guanidine compounds for a specified period (e.g., 2-4 hours).

-

Induction of Neurotoxicity: Expose the cells to a neurotoxin (e.g., 6-OHDA) to induce oxidative stress and cell death.

-

Assessment of Cell Viability: After the incubation period with the neurotoxin, assess cell viability using a suitable assay (e.g., MTT).

-

Measurement of ROS: In a parallel experiment, measure the intracellular ROS levels using a fluorescent probe like DCFH-DA.

-

Data Analysis: Determine the protective effect of the compounds by comparing the cell viability and ROS levels in treated cells versus control cells.

Caption: Experimental workflow for assessing in vitro neuroprotection.

Enzyme Inhibition

N-glycosyl guanidines are particularly promising as enzyme inhibitors, especially for glycosidases.[7][10][20][21] They can act as transition-state analogs, mimicking the charge and geometry of the transition state of the enzymatic reaction, thereby binding to the active site with high affinity.[4][5][6][7][22] This makes them potent and selective inhibitors.

Mechanism of Action: Transition-State Mimicry

During the enzymatic hydrolysis of a glycosidic bond, the sugar ring adopts a distorted conformation (e.g., a half-chair or boat) with significant oxocarbenium ion character at the anomeric carbon.[7] The positively charged guanidinium group in an N-glycosyl guanidine can mimic this positive charge, while the overall structure can be designed to resemble the distorted ring conformation of the transition state. This mimicry leads to tight binding in the enzyme's active site and potent inhibition.

Caption: N-glycosyl guanidines as transition-state mimics for glycosidases.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of N-glycosyl guanidines is crucial for optimizing their therapeutic efficacy. Key structural modifications that can influence biological activity include:

-

The Carbohydrate Scaffold: The type of sugar (e.g., glucose, galactose, mannose), its stereochemistry, and the presence of protecting groups can significantly impact activity and selectivity.

-

The Guanidine Moiety: Substitution on the guanidine nitrogen atoms can modulate basicity, lipophilicity, and hydrogen bonding capacity, thereby affecting target binding.[1][23][24][25][26]

-

The Linker: The nature and length of any linker between the sugar and the guanidine group can influence the overall conformation and interaction with the biological target.

Systematic modification of these structural features allows for the fine-tuning of the pharmacological properties of N-glycosyl guanidines to achieve desired therapeutic outcomes.

Conclusion and Future Directions

N-glycosyl guanidines are a promising class of compounds with a broad spectrum of potential therapeutic applications. Their unique combination of a carbohydrate scaffold and a guanidinium group provides a versatile platform for the design of novel drugs targeting a range of diseases. Future research in this area should focus on:

-

Expansion of Chemical Diversity: The synthesis and screening of larger and more diverse libraries of N-glycosyl guanidines are needed to identify new lead compounds.

-

Elucidation of Mechanisms of Action: In-depth studies are required to fully understand the molecular mechanisms underlying the observed biological activities.

-

In Vivo Efficacy and Safety: Promising candidates identified in vitro must be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

The continued exploration of N-glycosyl guanidines holds great promise for the development of the next generation of innovative therapeutics.

References

-

Antitumor activity evaluation of guanidines in three different cancer... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

- Synthesis and Preliminary Anticancer Activity Assessment of N-Glycosides of 2-Amino-1,3,4-thiadiazoles. (2022).

- Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368–3372.

- Le, V. D., & Wong, C. H. (2000). Synthesis of 2-substituted polyhydroxytetrahydropyrimidines (N-hydroxy cyclic guanidino-sugars): transition-state mimics of enzymatic glycosidic cleavage. The Journal of Organic Chemistry, 65(8), 2399–2409.

- Le, V. D., & Wong, C. H. (2000). Synthesis of 2-Substituted Polyhydroxytetrahydropyrimidines (N-Hydroxy Cyclic Guanidino-Sugars): Transition-State Mimics of Enzymatic Glycosidic Cleavage. The Journal of Organic Chemistry, 65(8), 2399-2409.

- Zenkov, R. G., Vlasova, O. A., Maksimova, V. P., Fetisov, T. I., Karpechenko, N. Y., Ektova, L. V., Eremina, V. A., Popova, V. G., Usalka, O. G., Lesovaya, E. A., Belitsky, G. A., & Shtil, A. A. (2021). Molecular Mechanisms of Anticancer Activity of N-Glycosides of Indolocarbazoles LCS-1208 and LCS-1269. Molecules (Basel, Switzerland), 26(23), 7329.

- A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. (2016). Journal of Visualized Experiments, (115).

- Elucidating the anticancer activities of guanidinium-functionalized amphiphilic random copolymers by varying the structure and composition in the hydrophobic monomer. (2020).

-

Guanidine synthesis by guanylation. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

-

A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

- Structure–Activity Relationship Studies and in Vivo Activity of Guanidine-Based Sphingosine Kinase Inhibitors: Discovery of SphK1- and SphK2-Selective Inhibitors. (2015).

-

Synthesis of 2-Substituted Polyhydroxytetrahydropyrimidines ( N -Hydroxy Cyclic Guanidino-Sugars): Transition-State Mimics of Enzymatic Glycosidic Cleavage. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

- Glycosidase inhibition: assessing mimicry of the transition state. (2010).

- Recent development of synthetic preparation methods for guanidines via transition metal catalysis. (2016).

- Zenkov, R. G., Vlasova, O. A., Maksimova, V. P., Fetisov, T. I., Karpechenko, N. Y., Ektova, L. V., Eremina, V. A., Popova, V. G., Usalka, O. G., Lesovaya, E. A., Belitsky, G. A., & Shtil, A. A. (2021). Molecular Mechanisms of Anticancer Activity of N-Glycosides of Indolocarbazoles LCS-1208 and LCS-1269. Molecules, 26(23), 7329.

- Elbein, A. D. (1991). Glycosidase inhibitors: inhibitors of N-linked oligosaccharide processing. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 5(15), 3055–3063.

-

Inukai, Y., Koga, H., Koga, Y., Takata, S., Fukumoto, S., & Sakamoto, S. (1997). Synthesis and quantitative structure-activity relationships of N-(3-oxo-3,4-dihydro-2H-benzo[4][11]oxazine-6-carbonyl)guanidines as Na/H exchange inhibitors. Chemical & pharmaceutical bulletin, 45(7), 1160–1166.

- Khoury, G. A., Baliban, R. C., & Floudas, C. A. (2011). Structure–activity relationship studies and in vivo activity of guanidine-based sphingosine kinase inhibitors: discovery of SphK1- and SphK2-selective inhibitors. Journal of medicinal chemistry, 54(11), 3715-3733.

-

Glycoside Compounds From Glycyrrhiza uralensis and Their Neuroprotective Activities. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Effects of Guanidine Derivatives on the Activities of Superoxide Dismutase and Catalase during Postischemic Reperfusion in the Rat Brain. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

- Guanidine-Containing Polyhydroxyl Macrolides: Chemistry, Biology, and Structure-Activity Rel

- X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid St

-

Neuroprotective effects of glycosides. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

- Evaluating N-benzylgalactonoamidines as putative transition state analogs for β-galactoside hydrolysis. (2011).

- Synthesis of N-Substituted Iminosugar C-Glycosides and Evaluation as Promising α-Glucosidase Inhibitors. (2016). MDPI.

- Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action. (2023).

- Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. (2024). MDPI.

- Boy, K. M., Tadesse, H., Yu, H., Pissarnitski, D., Wu, Z., Stamford, A. W., & Parker, E. M. (2015). Macrocyclic prolinyl acyl guanidines as inhibitors of β-secretase (BACE). Bioorganic & medicinal chemistry letters, 25(22), 5199–5203.

- The 4-(dimethylaminoalkyl)piperazine inhibitors of α-glucosidase: allosteric enzyme inhibition and identification of interacting chemical groups. (2019).

Sources

- 1. Structure-activity relationship studies and in vivo activity of guanidine-based sphingosine kinase inhibitors: discovery of SphK1- and SphK2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent development of synthetic preparation methods for guanidines via transition metal catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of 2-substituted polyhydroxytetrahydropyrimidines (N-hydroxy cyclic guanidino-sugars): transition-state mimics of enzymatic glycosidic cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Glycosidase inhibition: assessing mimicry of the transition state - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]

- 9. Elucidating the anticancer activities of guanidinium-functionalized amphiphilic random copolymers by varying the structure and composition in the hydrophobic monomer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glycosidase inhibitors: inhibitors of N-linked oligosaccharide processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Preliminary Anticancer Activity Assessment of N-Glycosides of 2-Amino-1,3,4-thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Mechanisms of Anticancer Activity of N-Glycosides of Indolocarbazoles LCS-1208 and LCS-1269 [mdpi.com]

- 14. Molecular Mechanisms of Anticancer Activity of N-Glycosides of Indolocarbazoles LCS-1208 and LCS-1269 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis of N-Substituted Iminosugar C-Glycosides and Evaluation as Promising α-Glucosidase Inhibitors [mdpi.com]

- 21. The 4-(dimethylaminoalkyl)piperazine inhibitors of α-glucosidase: allosteric enzyme inhibition and identification of interacting chemical groups - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Evaluating N-benzylgalactonoamidines as putative transition state analogs for β-galactoside hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Structure–Activity Relationship Studies and in Vivo Activity of Guanidine-Based Sphingosine Kinase Inhibitors: Discovery of SphK1- and SphK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis and quantitative structure-activity relationships of N-(3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbonyl)guanidines as Na/H exchange inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. mdpi.com [mdpi.com]

Introduction: The Strategic Union of Sugar and Superbase

An In-depth Technical Guide to the Literature of Synthetic Glycosyl Guanidines

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical review of synthetic glycosyl guanidines. We will delve into the core synthetic methodologies, explore their vast biological activities, and present detailed experimental protocols, grounding our discussion in the fundamental principles that drive this exciting field of medicinal chemistry.